Methylprednisolone

Receptor Pharmacology Binding Assay Endocrine Disruption

Methylprednisolone (CAS 83-43-2) is the preferred glucocorticoid for pulmonary inflammation studies and PBPK modeling. Its 6α-methyl substitution confers linear, dose-proportional pharmacokinetics—unlike prednisolone’s non-linear clearance—ensuring predictable systemic exposure. With the highest glucocorticoid receptor binding affinity among synthetic glucocorticoids (IC₅₀ 1.67 nM), it delivers superior lung tissue penetration. Ideal for analytical method validation as a USP/EP reference standard. Available at ≥98% purity for reproducible, regulatory-compliant research.

Molecular Formula C22H30O5
Molecular Weight 374.5 g/mol
CAS No. 83-43-2
Cat. No. B1676475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylprednisolone
CAS83-43-2
Synonyms6 alpha-Methylprednisolone Sodium Hemisuccinate
A-MethaPred
Hemisuccinate, Methylprednisolone
Methylprednisolone Hemisuccinate
Methylprednisolone Hemisuccinate Monosodium Salt
Methylprednisolone Sodium Hemisuccinate
Methylprednisolone Sodium Succinate
Methylprednisolone Succinate
Sodium Hemisuccinate, Methylprednisolone
Sodium Succinate, Methylprednisolone
Solu-Medrol
Solumedrol
Succinate, Methylprednisolone
Urbason-Soluble
UrbasonSoluble
Molecular FormulaC22H30O5
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O
InChIInChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1
InChIKeyVHRSUDSXCMQTMA-PJHHCJLFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
SolubilityMW 416.51, crystals, MP 205-208 °C, specific optical rotation: 101 deg at 20 °C (dioxane), uv max (95% ethanol): 243 nm (alpha m 14825), Sol in dioxane;  sparingly sol in acetone, alcohol, chloroform, methanol;  slightly sol in ether. Practically insol in water. /21-acetate/
SOL IN WATER /METHYLPREDNISOLONE 21-SUCCINATE SODIUM SALT/
Sparingly sol in alc, dioxane, methanol;  slightly sol in acetone, chloroform;  very slightly sol in ether.
In water, 1.20X10+2 mg/L at 25 °C
1.09e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methylprednisolone (CAS 83-43-2) Procurement Guide: A Synthetic Intermediate-Acting Glucocorticoid for Immunomodulation Research


Methylprednisolone (CAS 83-43-2) is a synthetic glucocorticoid characterized by a 6α-methyl group, which distinguishes it structurally and pharmacokinetically from prednisolone [1]. It is an intermediate-acting corticosteroid with a biological half-life of 12–36 hours, and it possesses an anti-inflammatory potency approximately five times that of hydrocortisone (cortisol) [2][3]. The compound is widely used in both clinical and research settings to modulate immune responses and inflammation, and it serves as a critical reference standard in analytical chemistry and pharmacodynamic studies .

Methylprednisolone (CAS 83-43-2) Procurement Guide: Why Structural and Pharmacokinetic Nuances Prevent Interchangeability with Prednisolone


Despite sharing a common chemical scaffold with prednisolone, methylprednisolone cannot be considered a simple interchangeable analog. The addition of a single 6α-methyl group fundamentally alters its drug metabolism and pharmacokinetic (DMPK) profile [1]. Critically, methylprednisolone exhibits linear, dose-proportional pharmacokinetics, whereas prednisolone displays non-linear, dose-dependent clearance due to saturable protein binding to transcortin [1]. This results in far more predictable systemic exposure with methylprednisolone, a property essential for dose-response studies and reproducibility in both in vivo and in vitro research [2]. Furthermore, methylprednisolone demonstrates a significantly larger volume of distribution, enabling enhanced tissue penetration, particularly into the lungs [3]. These quantifiable differences in protein binding, tissue distribution, and metabolic stability necessitate specific compound selection for experimental designs aiming for predictable outcomes or specific target organ accumulation.

Methylprednisolone (CAS 83-43-2) Procurement Guide: Quantified Differentiation from Prednisolone and Dexamethasone


Superior Glucocorticoid Receptor (GR) Binding Affinity Compared to Prednisolone and Dexamethasone

Methylprednisolone demonstrates the highest glucocorticoid receptor (GR) binding affinity among commonly compared synthetic glucocorticoids. In a fluorescence polarization assay, the IC50 value for methylprednisolone was measured at 1.67 nM, which is markedly lower than those for betamethasone (2.94 nM), prednisolone (2.95 nM), and dexamethasone (5.58 nM) [1]. This higher affinity at the primary molecular target suggests a greater potency at the receptor level.

Receptor Pharmacology Binding Assay Endocrine Disruption

Linear and Dose-Proportional Pharmacokinetics Versus Prednisolone's Non-Linear Profile

Unlike prednisolone, methylprednisolone exhibits linear, dose-independent pharmacokinetics across a wide therapeutic range (1 to 80 mg oral dose). In a comparative study in 24 healthy subjects, methylprednisolone showed no apparent dose or time dependency in its clearance or volume of distribution [1]. In contrast, prednisolone displayed marked dose-dependent pharmacokinetics, with higher doses leading to disproportionately higher clearance and volume of distribution due to saturable plasma protein binding [1]. Furthermore, prednisolone exhibited significant time-dependent changes upon multiple dosing, a complication not observed with methylprednisolone [1].

Pharmacokinetics DMPK Dose Linearity

Two-Fold Greater Volume of Distribution and Enhanced Lung Penetration Relative to Prednisolone

Methylprednisolone exhibits a significantly greater volume of distribution (Vd) compared to prednisolone, enabling superior tissue penetration. In a study of normal volunteers, the mean Vd for methylprednisolone was 1.41 L/kg [1], whereas the corrected Vd for unbound prednisolone was only half that value, approximately 0.7 L/kg [1]. This larger distribution volume correlates with functional outcomes: a pharmacokinetic analysis in rabbits demonstrated that methylprednisolone achieves significantly greater concentrations in lung tissue and epithelial lining fluid than prednisolone after equivalent intravenous dosing [2].

Tissue Distribution Pulmonary Pharmacology Volume of Distribution

Quantitatively Defined Anti-Inflammatory Potency Relative to Hydrocortisone and Dexamethasone

The relative anti-inflammatory potency of methylprednisolone is consistently quantified across clinical pharmacology references. It is defined as being 5 times more potent than hydrocortisone (cortisol) [1][2]. In terms of equivalent oral dosing, 4 mg of methylprednisolone is equivalent to 20 mg of hydrocortisone, 5 mg of prednisolone/prednisone, and 0.75 mg of dexamethasone [1]. This places it in the intermediate-acting class with moderate potency, providing a clear quantitative distinction from the higher-potency, longer-acting glucocorticoids like dexamethasone and betamethasone.

Potency Equivalent Dose Anti-inflammatory

Increased In Vitro Cytolytic Potency in Lymphoblastoid Cells Compared to Prednisolone

In a head-to-head comparison using human lymphoblastoid cell lines, methylprednisolone was more effective than prednisolone in mediating long-term cytolysis and causing immediate inhibition of nucleoside uptake [1]. The study suggests that the methylation of prednisolone to form methylprednisolone enhances its potency by improving interaction with a cellular target, rather than merely increasing its chemical stability [1]. In related studies on lymphocyte blastogenesis, the in vitro potency of prednisolone was found to be less than one-tenth that of methylprednisolone [2].

Cytotoxicity Immunopharmacology Lymphoblastoid Cells

Methylprednisolone (CAS 83-43-2) Procurement Guide: Optimal Research and Industrial Use Cases Based on Evidence


Pulmonary Inflammation and Respiratory Virus Research Models

Based on the evidence of significantly greater lung penetration compared to prednisolone (as demonstrated in a comparative rabbit pharmacokinetic study [1]), methylprednisolone is the superior glucocorticoid for research involving pulmonary inflammation, asthma, COPD, and respiratory viral infections such as influenza or SARS-CoV-2. Its ability to achieve higher and more sustained concentrations in lung tissue and epithelial lining fluid [1] makes it the preferred compound for studies targeting the pulmonary compartment.

Dose-Response Studies and Physiologically Based Pharmacokinetic (PBPK) Modeling

Methylprednisolone's linear and dose-proportional pharmacokinetic profile, in stark contrast to the non-linear behavior of prednisolone [2], makes it the ideal candidate for precise dose-response studies and for the development and validation of PBPK models. The predictability of its systemic exposure simplifies experimental design, reduces the number of animals or subjects required to achieve statistical power, and ensures more reliable data interpretation [2]. Its well-characterized PK parameters, including a mean clearance of 337 mL/h/kg and a model-predicted elimination half-life of 2.6 h [3], provide a robust foundation for modeling efforts.

Glucocorticoid Receptor (GR) Binding and Transactivation Assays

With a measured IC50 of 1.67 nM, methylprednisolone possesses the highest GR binding affinity among commonly studied synthetic glucocorticoids, including prednisolone (2.95 nM) and dexamethasone (5.58 nM) [4]. This makes it a highly sensitive ligand for fluorescence polarization assays, molecular docking studies, and reporter gene assays investigating GR-mediated transactivation. Its high affinity can enhance assay signal-to-noise ratios and facilitate the detection of subtle modulations in receptor activity.

Analytical Method Development and Pharmacopeial Reference Standard

Due to its well-defined purity specifications (e.g., 97.0% - 103.0% as defined in the USP monograph ) and the availability of USP-grade reference standards with defined impurity profiles , methylprednisolone (CAS 83-43-2) is a critical material for the development and validation of analytical methods such as HPLC and LC-MS/MS. It serves as a reliable reference standard for quantifying glucocorticoids in biological matrices, ensuring regulatory compliance, and maintaining quality control in pharmaceutical and research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylprednisolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.